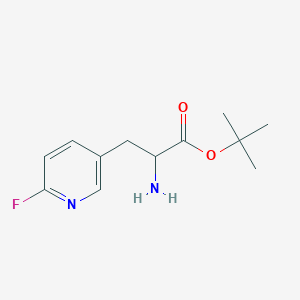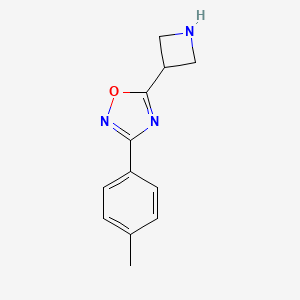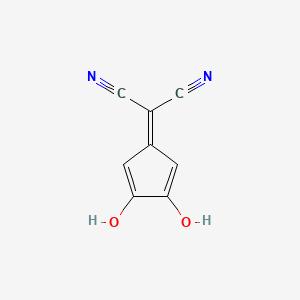
2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile is an organic compound characterized by its unique structure, which includes a cyclopentadiene ring substituted with hydroxyl groups and a malononitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction conditions often require a dienophile and a diene, with the cyclopentadiene ring being formed through the reaction of a suitable diene with a dienophile under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentadienone derivatives, while reduction can produce cyclopentanol derivatives .
科学的研究の応用
2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic photovoltaic materials and other electronic applications.
作用機序
The mechanism by which 2-(3,4-Dihydroxycyclopenta-2,4-dien-1-ylidene)malononitrile exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the malononitrile moiety can act as an electron acceptor in electronic applications. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes .
類似化合物との比較
Similar Compounds
2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile: This compound has a similar malononitrile moiety but differs in the structure of the cyclopentadiene ring.
2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Another related compound with a different ring structure, often used in organic electronics.
Uniqueness
This structural feature distinguishes it from other similar compounds and makes it a valuable molecule for research and industrial applications .
特性
分子式 |
C8H4N2O2 |
|---|---|
分子量 |
160.13 g/mol |
IUPAC名 |
2-(3,4-dihydroxycyclopenta-2,4-dien-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H4N2O2/c9-3-6(4-10)5-1-7(11)8(12)2-5/h1-2,11-12H |
InChIキー |
BLAGCCOSAQATAI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC1=C(C#N)C#N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13124402.png)

![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)

![2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13124421.png)

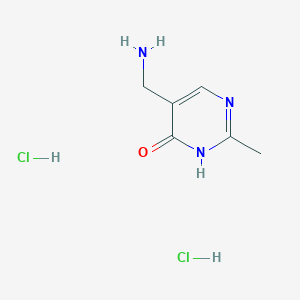
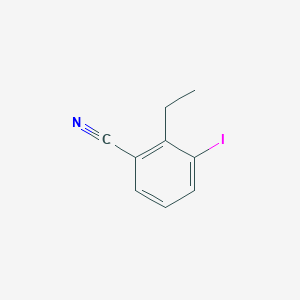
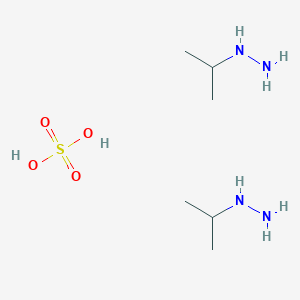
![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
